molecular formula C12H14N2O2 B14807711 5-Cyclopropoxy-6-isopropoxynicotinonitrile

5-Cyclopropoxy-6-isopropoxynicotinonitrile

Cat. No.: B14807711
M. Wt: 218.25 g/mol
InChI Key: JSKQEHJLQVZEFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-isopropoxynicotinonitrile typically involves the reaction of nicotinonitrile with cyclopropyl and isopropyl alcohols under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like methanol or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-isopropoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-6-isopropoxynicotinonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-isopropoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-isopropoxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. Its combination of cyclopropoxy and isopropoxy groups makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-cyclopropyloxy-6-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C12H14N2O2/c1-8(2)15-12-11(16-10-3-4-10)5-9(6-13)7-14-12/h5,7-8,10H,3-4H2,1-2H3

InChI Key

JSKQEHJLQVZEFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C#N)OC2CC2

Origin of Product

United States

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